molecular formula C18H19NO2 B3894595 4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B3894595
M. Wt: 281.3 g/mol
InChI Key: CTCQPEXAXPGKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as DMAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAT is a tricyclic molecule that contains a nitrogen atom, making it a heterocyclic compound.

Mechanism of Action

4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by this compound leads to the induction of apoptosis in cancer cells. This compound also inhibits the activity of the viral integrase enzyme, which is involved in the replication of viruses, including HIV. Inhibition of integrase by this compound leads to the inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of parasite growth. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have neuroprotective effects, including the prevention of oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound can be easily synthesized using various methods and is stable under various conditions. However, this compound also has some limitations for lab experiments, including its toxicity and potential side effects. This compound has been shown to have cytotoxic effects on normal cells, and its use in vivo may lead to potential side effects.

Future Directions

There are several future directions for the study of 4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, including the development of more potent and selective inhibitors of CK2 and integrase. In addition, further studies are needed to investigate the potential therapeutic applications of this compound, including its use as an anticancer agent, an antiviral agent, and an antiparasitic agent. Furthermore, studies are needed to investigate the potential side effects of this compound and its toxicity in vivo. Finally, the development of novel drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its potential side effects.

Scientific Research Applications

4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been studied for its potential therapeutic applications, including as an anticancer agent, an antiviral agent, and an antiparasitic agent. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 has been linked to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the replication of viruses, including HIV, by targeting the viral integrase enzyme. In addition, this compound has been shown to have activity against the parasite Trypanosoma cruzi, which causes Chagas disease.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-10-3-4-11(2)14(9-10)19-17(20)15-12-5-6-13(8-7-12)16(15)18(19)21/h3-6,9,12-13,15-16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCQPEXAXPGKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
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4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 3
4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
Reactant of Route 6
4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

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